2-Fluoro--4-iodo-5-isopropoxypyridine
Overview
Description
2-Fluoro-4-iodo-5-isopropoxypyridine is a chemical compound with the molecular formula C8H9FINO and a molecular weight of 281.07 g/mol . This compound is characterized by the presence of fluorine, iodine, and isopropoxy groups attached to a pyridine ring. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene.
Industrial Production Methods
While specific industrial production methods for 2-Fluoro-4-iodo-5-isopropoxypyridine are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction makes it a viable option for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-5-isopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide, toluene, or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with an arylboronic acid would yield a biaryl compound .
Scientific Research Applications
2-Fluoro-4-iodo-5-isopropoxypyridine has several applications in scientific research:
Organic Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.
Material Science: Explored for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-5-isopropoxypyridine is primarily related to its ability to participate in various chemical reactions. The presence of fluorine and iodine atoms makes the compound highly reactive, allowing it to form new bonds with other molecules. The isopropoxy group can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodopyridine: Lacks the isopropoxy group, making it less versatile in certain reactions.
4-Iodo-5-isopropoxypyridine:
2-Fluoro-5-isopropoxypyridine: Lacks the iodine atom, which can limit its use in coupling reactions
Uniqueness
2-Fluoro-4-iodo-5-isopropoxypyridine is unique due to the combination of fluorine, iodine, and isopropoxy groups on the pyridine ring. This combination of substituents provides the compound with a unique set of chemical properties, making it a valuable building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-fluoro-4-iodo-5-propan-2-yloxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FINO/c1-5(2)12-7-4-11-8(9)3-6(7)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJVYARRFVPOIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254727 | |
Record name | Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2056110-52-0 | |
Record name | Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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